molecular formula C13H17BrN2O4S B512978 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 940989-64-0

1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512978
CAS No.: 940989-64-0
M. Wt: 377.26g/mol
InChI Key: XCRZCCSYHXGGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with an acetyl group and at the 4-position with a 4-bromo-3-methoxybenzenesulfonyl moiety. The sulfonyl group enhances electrophilicity, while the bromo and methoxy substituents influence electronic and steric properties. Its synthesis likely involves reacting 1-((4-bromo-3-methoxyphenyl)sulfonyl)piperazine with bromoacetyl chloride in dichloromethane at low temperatures, followed by crystallization .

Properties

IUPAC Name

1-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRZCCSYHXGGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the bromo-methoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-bromo-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: The final step involves the acylation of the piperazine derivative with ethanoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution reactions: Products with various functional groups replacing the bromine atom.

    Oxidation and reduction reactions: Products with altered oxidation states of the methoxy group.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Properties
Research has indicated that compounds containing piperazine and sulfonamide moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth . The presence of the bromine atom and methoxy group may contribute to increased potency against these pathogens.

Anticonvulsant Activity
Piperazine derivatives have been explored for their anticonvulsant properties. A related compound demonstrated marked anticonvulsant activity in various animal models, suggesting that this compound could be investigated for similar effects . This potential makes it a candidate for further research in treating epilepsy or other seizure disorders.

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds:

StudyCompound TestedMethodologyResults
Triazine DerivativesAntimicrobial AssaysShowed significant inhibition against E. coli and B. subtilis
Piperazine DerivativesMES and scPTZ TestsMarked anticonvulsant activity observed
Sulfonamide VariantsIn vitro TestingPromising antibacterial profiles noted

These findings suggest that this compound could have a broad spectrum of applications in treating infections and neurological disorders.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Effects : The bromo-methoxy combination in the target compound offers a balance of steric bulk and electronic modulation, contrasting with chloro (QD17) or fluoro (QD4) analogs. Thiophene-based sulfonyl groups (T8D) introduce heterocyclic diversity .
  • Synthetic Feasibility: Yields for analogs range from 18% (QD12, ) to 70% (QD4, ), suggesting that steric hindrance from bulky groups (e.g., benzoylphenoxy) may reduce efficiency .

Physicochemical and Pharmacological Comparisons

Molecular Weight and Lipophilicity:
  • Target Compound : Predicted molecular weight ~401.3 g/mol (based on C₁₃H₁₆BrN₂O₄S). Bromo and methoxy groups increase lipophilicity (clogP ~2.5–3.0), favoring membrane permeability.
  • QD10: Molecular weight 366.46 g/mol; benzoylphenoxy group enhances lipophilicity (clogP ~3.5) .
  • T47 : Lower molecular weight (252.74 g/mol) with chlorobenzyl, reducing steric demand .

Biological Activity

1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, a compound with the CAS number 2248996-24-7, is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₂₁BrN₂O₃S
  • Molecular Weight : 425.3 g/mol
  • Structure : The compound features a piperazine ring substituted with a sulfonyl group and a bromo-methoxy aromatic moiety.

Piperazine derivatives, including this compound, have been studied for various biological activities, particularly their interactions with neurotransmitter systems. Notably, they may exhibit:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in models of epilepsy by modulating neurotransmitter release and receptor activity .
  • Inhibition of Acetylcholinesterase : Some piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases .

Anticancer Properties

Research indicates that piperazine-based compounds can exhibit anticancer properties. For example:

  • A study evaluated various piperazine derivatives against human cancer cell lines (MCF-7, SW480, and A549) using MTT assays. Results showed that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through cell cycle arrest at the G2/M phase .

Neuropharmacological Effects

The compound's structural similarities to known neuroactive agents suggest potential neuropharmacological effects:

  • Case Study : In tests similar to the Maximal Electroshock Seizure Threshold (MEST), related compounds demonstrated strong anticonvulsant effects, indicating that modifications on the piperazine ring can enhance or diminish such activities .

Data Tables

Property Value
Molecular FormulaC₁₈H₂₁BrN₂O₃S
Molecular Weight425.3 g/mol
CAS Number2248996-24-7
Anticancer ActivityInhibits proliferation in MCF-7, SW480, A549 cells
Acetylcholinesterase InhibitionYes (similar compounds)

Case Studies

  • Anticonvulsant Activity : A study on related piperazine derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that structural modifications can lead to enhanced pharmacological profiles.
  • Cancer Cell Line Studies : Research involving various piperazine derivatives showed promising results in inhibiting tumor growth across different cancer types, indicating a potential therapeutic application for this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.